molecular formula C6H14BrNO B12322593 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

Katalognummer: B12322593
Molekulargewicht: 196.09 g/mol
InChI-Schlüssel: MXGQTBBUTOWGNR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide typically involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidinium compounds .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can bind to anionic sites on enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and hygroscopic nature make it particularly valuable in research and industrial applications .

Eigenschaften

Molekularformel

C6H14BrNO

Molekulargewicht

196.09 g/mol

IUPAC-Name

1,1-dimethylpyrrolidin-1-ium-3-ol;bromide

InChI

InChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

MXGQTBBUTOWGNR-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCC(C1)O)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.